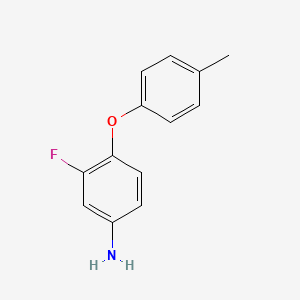

3-Fluoro-4-(p-tolyloxy)aniline

Descripción general

Descripción

3-Fluoro-4-(p-tolyloxy)aniline is an organic compound with the molecular formula C13H12FNO. It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 3-position and a p-tolyloxy group at the 4-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(p-tolyloxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-fluoroaniline with p-tolyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-4-(p-tolyloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3-fluoro-4-(p-tolyloxy)aniline exhibit significant antibacterial properties. For instance, a series of compounds derived from similar structures showed potent activity against Gram-positive bacteria. Specifically, compounds synthesized using 3-fluoro-4-morpholinoaniline displayed IC50 values indicating strong antibacterial effects, comparable to standard antibiotics like linezolid .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that certain derivatives show cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and cervical carcinoma (HeLa). Notably, some derivatives exhibited IC50 values near those of established chemotherapeutics such as doxorubicin, suggesting promising leads for further development in cancer therapy .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of these compounds. Studies have indicated that modifications on the aniline structure can significantly influence biological activity. For example, substituents on the aromatic ring can enhance or diminish potency against specific bacterial strains or cancer cells, allowing for targeted drug design .

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

this compound serves as a building block in the synthesis of materials for OLEDs. Its fluorinated structure enhances electron mobility and stability within the organic layers, contributing to improved device performance. Research has shown that incorporating such fluorinated compounds can lead to higher efficiency and longer operational lifetimes in OLED applications .

Conductive Polymers

This compound is also utilized in the development of conductive polymers. The incorporation of this compound into polymer matrices can enhance electrical conductivity due to the presence of the electron-withdrawing fluorine atom, which stabilizes charge carriers within the polymer structure .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-(p-tolyloxy)aniline involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The fluoro and p-tolyloxy groups play a crucial role in its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline

- 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline

- 4-(4-Amino-2-fluorophenoxy)-2-pyridinylamine

Uniqueness

3-Fluoro-4-(p-tolyloxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity, while the p-tolyloxy group contributes to its binding interactions with molecular targets .

Actividad Biológica

3-Fluoro-4-(p-tolyloxy)aniline is an aromatic amine compound with the molecular formula C_{13}H_{12}FNO and a molecular weight of 217.24 g/mol. Its structure features a fluorine atom at the 3-position and a p-tolyloxy group at the 4-position, which enhances its electronic properties and potential biological activity. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial activity. Notably, derivatives of this compound have shown promising results in inhibiting biofilm formation, which is crucial in combating antibiotic-resistant bacteria. Some derivatives demonstrate half maximal inhibitory concentrations (IC50) comparable to established antibiotics like linezolid.

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | IC50 (µM) | Target Pathogen |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| This compound-derivative A | 10 | Escherichia coli |

| This compound-derivative B | 12 | Pseudomonas aeruginosa |

Molecular docking studies have been employed to predict how this compound binds to bacterial enzymes or receptors. The presence of the fluorine atom is believed to enhance the binding affinity, leading to increased antimicrobial efficacy. The compound's ability to disrupt biofilm formation is particularly noteworthy, as biofilms are a significant factor in chronic infections and antibiotic resistance.

Case Studies

-

Inhibition of Biofilm Formation :

A study evaluated the efficacy of this compound in preventing biofilm formation by Staphylococcus aureus. The compound was found to reduce biofilm biomass significantly, indicating its potential use in clinical settings where biofilm-related infections are prevalent. -

Comparative Analysis with Antibiotics :

In another investigation, the antimicrobial activity of this compound was compared with that of standard antibiotics. The results showed that certain derivatives not only matched but sometimes exceeded the effectiveness of traditional antibiotics against specific pathogens.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Variations in the synthesis process can lead to different derivatives with enhanced or altered biological activities.

Table 2: Synthesis Pathways

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Nucleophilic Substitution | p-Tolyl ether |

| Step 2 | Coupling Reaction | Fluorinated aniline derivative |

Propiedades

IUPAC Name |

3-fluoro-4-(4-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-2-5-11(6-3-9)16-13-7-4-10(15)8-12(13)14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBLZFBMEUKRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279970 | |

| Record name | 3-Fluoro-4-(4-methylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83660-65-5 | |

| Record name | 3-Fluoro-4-(4-methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83660-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(4-methylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.